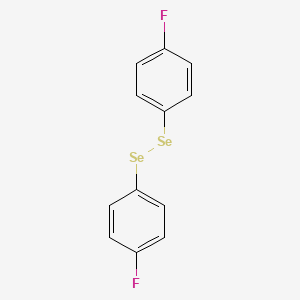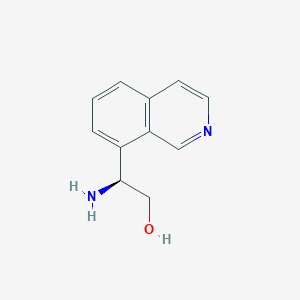
(s)-2-Amino-2-(isoquinolin-8-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(isoquinolin-8-yl)ethanol is a chiral organic compound with the molecular formula C({11})H({12})N(_{2})O. It features an amino group and an isoquinoline moiety, making it a versatile molecule in various chemical and biological applications. The compound’s structure includes a stereocenter, which imparts chirality and can influence its reactivity and interaction with biological systems.
准备方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (S)-2-Amino-2-(isoquinolin-8-yl)ethanol involves the reductive amination of isoquinoline-8-carbaldehyde with (S)-2-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis starting from chiral precursors. For instance, using (S)-2-aminoethanol as a starting material, the isoquinoline ring can be introduced through a series of steps involving protection, functional group transformation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes under appropriate conditions.
-
Reduction: : Reduction of the isoquinoline ring can yield tetrahydroisoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Imines, oximes.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
Chemistry
In chemistry, (S)-2-Amino-2-(isoquinolin-8-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and receptor binding. It can serve as a ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting neurological disorders, given its structural similarity to neurotransmitter analogs.
Industry
Industrially, the compound can be used in the production of fine chemicals and pharmaceuticals. Its derivatives may serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the isoquinoline ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Amino-2-phenylethanol: Lacks the isoquinoline ring, making it less complex and potentially less selective in biological systems.
2-Amino-2-(quinolin-8-yl)ethanol: Similar structure but with a quinoline ring instead of isoquinoline, which can alter its reactivity and biological activity.
®-2-Amino-2-(isoquinolin-8-yl)ethanol: The enantiomer of the compound, which may have different biological activities due to its opposite chirality.
Uniqueness
(S)-2-Amino-2-(isoquinolin-8-yl)ethanol is unique due to its specific stereochemistry and the presence of the isoquinoline ring. This combination imparts distinct chemical reactivity and biological interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-isoquinolin-8-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-11(7-14)9-3-1-2-8-4-5-13-6-10(8)9/h1-6,11,14H,7,12H2/t11-/m1/s1 |
InChI 键 |
UNBNAXHRHJRJFW-LLVKDONJSA-N |
手性 SMILES |
C1=CC2=C(C=NC=C2)C(=C1)[C@@H](CO)N |
规范 SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



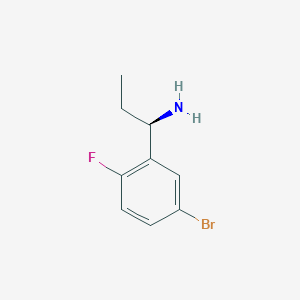
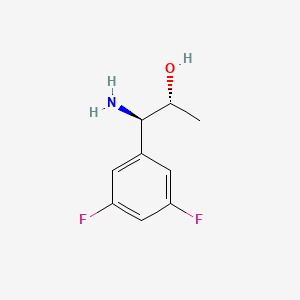

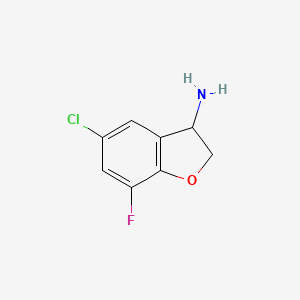
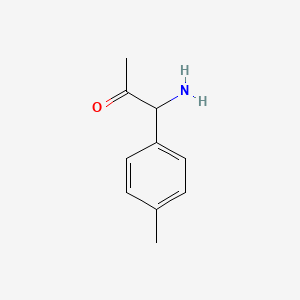
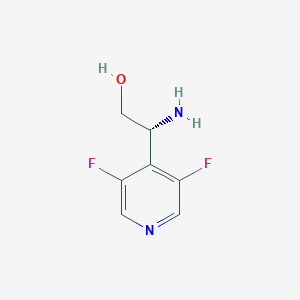
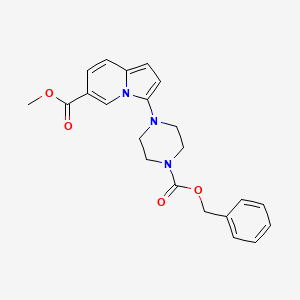
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
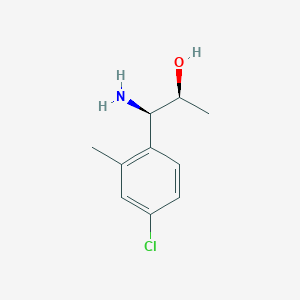
![3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)

